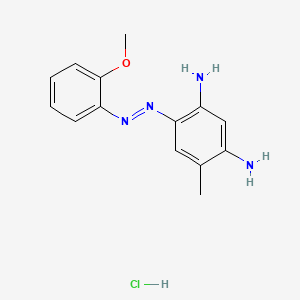

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride

説明

特性

CAS番号 |

83969-24-8 |

|---|---|

分子式 |

C14H17ClN4O |

分子量 |

292.76 g/mol |

IUPAC名 |

4-[(2-methoxyphenyl)diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C14H16N4O.ClH/c1-9-7-13(11(16)8-10(9)15)18-17-12-5-3-4-6-14(12)19-2;/h3-8H,15-16H2,1-2H3;1H |

InChIキー |

DYUITDRPXBTQHL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2OC.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with toluene-2,4-diamine under alkaline conditions to form the azo compound. The final product is obtained as a hydrochloride salt by treating the azo compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

化学反応の分析

Types of Reactions

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can yield corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

科学的研究の応用

Pharmaceutical Applications

The compound is primarily recognized for its potential in the pharmaceutical industry. Azo dyes, including this compound, have been investigated for their biological activities, which include:

- Antimicrobial Properties : Azo compounds have shown significant antimicrobial activity against various bacterial strains. The incorporation of heterocyclic moieties enhances their bioactivity, making them suitable candidates for developing new antimicrobial agents .

- Anticancer Activity : Research indicates that certain azo dye derivatives exhibit potent anticancer properties. For instance, compounds derived from 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

- Anti-inflammatory Effects : The compound's derivatives are also being explored for their anti-inflammatory properties. Modifications to the azo structure can lead to enhanced efficacy in reducing inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Evidence of Efficacy |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Potent activity against cancer cell lines |

| Anti-inflammatory | Potential for reducing inflammation |

Material Science Applications

In addition to its pharmaceutical relevance, this compound has applications in materials science:

- Dyeing Agents : This compound is utilized as a dye in textiles and plastics due to its vibrant color and stability. Its azo structure allows for strong bonding with fibers, making it suitable for various applications in the dyeing industry.

- Photopharmacology : Recent studies have explored the use of azo compounds in photopharmacology, where light is used to activate drug compounds. The ability of azo dyes to undergo reversible photoisomerization makes them ideal candidates for developing light-sensitive drugs that can be activated at specific sites within the body .

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Dyeing Agents | Used in textiles and plastics |

| Photopharmacology | Light-activated drug delivery systems |

Environmental and Safety Considerations

While exploring the applications of this compound, it is crucial to consider its environmental impact and safety profile:

- Toxicity Concerns : Azo compounds can release carcinogenic amines upon degradation. Studies have indicated that exposure to such compounds may pose health risks, necessitating careful handling and regulation within industrial applications .

- Environmental Impact : The degradation products from azo dyes can be harmful to aquatic life and ecosystems. Therefore, ongoing research aims to develop safer alternatives or methods for detoxifying these compounds before they enter the environment .

作用機序

The compound exerts its effects primarily through the azo group, which can undergo reversible redox reactions. In biological systems, the azo group can be reduced by enzymatic action, leading to the release of aromatic amines. These amines can interact with cellular components, affecting various biochemical pathways. The methoxyphenyl and toluene-2,4-diamine moieties contribute to the compound’s binding affinity and specificity towards certain molecular targets.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride

- Synonyms: 5-(2-Methoxyphenylazo)-2,4-diaminotoluene hydrochloride

- Molecular Formula: C₁₄H₁₇ClN₄O (presumed; see Note 1)

- Molecular Weight : ~292.77 g/mol (calculated)

- CAS Registry Number: Not explicitly listed in provided evidence (see Note 1)

- Key Structural Features: Contains a toluenediamine backbone (2,4-diaminotoluene) linked via an azo group (-N=N-) to a 2-methoxyphenyl substituent .

Applications and Hazards :

Azo compounds like this are often used as dyes or intermediates in organic synthesis. However, derivatives of toluene-2,4-diamine are regulated in cosmetics due to sensitization risks .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Azo-Diamine Derivatives

Key Comparative Insights:

Substituent Effects :

- Methoxy vs. Methyl : The methoxy group in the target compound (OCH₃) enhances polarity and solubility compared to methyl (CH₃) or phenyl substituents .

- Mutagenicity : Methyl-substituted analogs (e.g., 77-41-8) show mutagenicity in vitro, suggesting that electron-donating groups may influence toxicological profiles .

Regulatory Status :

- Toluene-2,4-diamine derivatives are prohibited in cosmetics due to allergic reactions . Bismarck Brown R (8005-78-5) is regulated as a hazardous dye .

Applications :

- Target Compound : Likely an intermediate for specialty dyes or pharmaceuticals.

- Bismarck Brown R : Industrial dye with broad applications but declining use due to toxicity .

Notes and Disclaimers

The methoxy-substituted compound may require further literature verification.

Data Gaps : Detailed spectral or solubility data for the methoxy-substituted compound are absent in the provided evidence.

生物活性

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride, commonly referred to as azo dye , is a compound with significant biological activity. This article explores its biological properties, including toxicity, carcinogenic potential, and metabolic pathways, supported by case studies and research findings.

Chemical Structure and Properties

The compound is classified as an azo dye, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

Toxicity Studies

- Acute Toxicity : Research indicates that this compound exhibits acute toxicity in animal models. In a study involving rats, the median lethal dose (LD50) was determined to be approximately 102 mg/kg when administered orally. Symptoms observed included lethargy and respiratory distress at higher doses .

- Irritation Potential : The compound has been shown to cause significant irritation upon contact with skin and eyes. A study applying the substance to rabbit eyes resulted in marked conjunctival irritation, which was reversible within 7-8 days. This highlights the need for caution in handling this compound .

- Skin Sensitization : The skin sensitization potential was evaluated using a murine model where varying concentrations of the compound were applied topically. The results indicated stimulation indices (SI) of 4.9, 4.2, and 3.7 for concentrations of 0.5%, 1.5%, and 5%, respectively, suggesting a moderate sensitization response .

Carcinogenicity

The carcinogenic potential of azo dyes has been a subject of extensive research due to their ability to release aromatic amines upon metabolism. In studies involving long-term dietary exposure in Fischer 344 rats, toluene-2,4-diamine (a metabolite of the azo dye) induced hepatocellular carcinomas and neoplastic nodules . The lowest observed adverse effect level (LOAEL) was reported at 5.9 mg/kg body weight per day.

Metabolism

The metabolic pathway of this compound involves oxidation and acetylation processes primarily in the liver. Major metabolites include:

- 4-acetylamino-2-aminotoluene

- 2,4-diacetylaminotoluene

Studies have shown that only a small percentage (0.1–3%) of the administered dose is excreted unchanged in urine; most is metabolized before excretion .

Case Study 1: Occupational Exposure

A case study involving workers exposed to azo dyes highlighted significant health risks associated with chronic exposure, including skin conditions and respiratory issues. The findings emphasized the importance of protective measures in occupational settings where such compounds are handled .

Case Study 2: Environmental Impact

Research on environmental exposure revealed that azo dyes can contaminate water sources through industrial runoff, leading to ecological toxicity and potential bioaccumulation in aquatic organisms. This raises concerns regarding food safety and public health .

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| Acute Toxicity | LD50 ~ 102 mg/kg in rats |

| Eye Irritation | Marked conjunctival irritation; reversible in 7-8 days |

| Skin Sensitization | SI values of 4.9, 4.2, and 3.7 for concentrations |

| Carcinogenic Potential | Induces liver tumors in long-term studies |

| Metabolism | Major metabolites include acetylated derivatives |

Q & A

Q. What are the standard synthesis protocols for 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride, and what experimental conditions are critical for reproducibility?

The compound is typically synthesized via diazo coupling reactions. Key steps include:

- Diazotization : Reacting 2-methoxyaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

- Coupling : Reacting the diazonium salt with toluene-2,4-diamine in a polar solvent (e.g., DMF or acetic acid) at reflux (80–100°C) for 2–4 hours .

- Hydrochloride formation : Precipitation using concentrated HCl, followed by recrystallization from ethanol or DMF-acetic acid mixtures . Critical factors: Strict temperature control during diazotization, stoichiometric equivalence of reactants, and inert atmosphere to prevent oxidation.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm aromatic proton environments and azo bond formation .

- X-ray crystallography : Resolves spatial configuration, particularly the planar geometry of the azo group and intermolecular interactions (e.g., hydrogen bonding in the hydrochloride salt) .

- UV-Vis spectroscopy : Validates π→π* transitions of the azo chromophore (λmax ~450–500 nm) .

Q. How does the hydrochloride salt form influence solubility and stability under varying pH and light conditions?

- Solubility : The hydrochloride salt enhances water solubility due to ionic dissociation, but it remains sparingly soluble in non-polar solvents. Solubility profiles should be tested in buffers (pH 1–12) to assess protonation effects .

- Stability : The azo bond is photolabile; degradation under UV/visible light can be monitored via HPLC. Storage in amber vials at 4°C is recommended .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up production for mechanistic studies?

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 15–20% .

- Purification : Use column chromatography with silica gel (eluent: chloroform/methanol) to isolate high-purity product (>98%) .

Q. How should researchers resolve contradictory data regarding the compound’s thermal decomposition behavior?

- Multi-method validation : Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition intermediates.

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition, comparing results across laboratories .

Q. What experimental designs are appropriate for assessing environmental persistence and bioaccumulation potential?

- Fate studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor azo bond cleavage via LC-MS .

- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) to radiolabeled compound and measure bioconcentration factors (BCFs) .

Q. What methodologies are recommended for investigating its potential biological activity (e.g., antimicrobial or enzyme inhibition)?

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria; compare MIC values to ampicillin/clotrimazole .

- Enzyme inhibition : Kinetic assays (e.g., fluorescence quenching) to study binding to target enzymes (e.g., cytochrome P450) .

Q. How can researchers address challenges in quantifying trace amounts in environmental or biological matrices?

- HPLC-MS/MS : Use a C18 column with ESI+ ionization (m/z 330.8 [M+H]⁺). Limit of detection (LOD) can reach 0.1 ppb in water samples .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) .

Q. What strategies separate and characterize geometric isomers (e.g., cis/trans azo forms) of this compound?

Q. How can degradation pathways be elucidated under environmental or metabolic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。